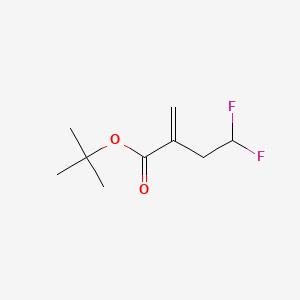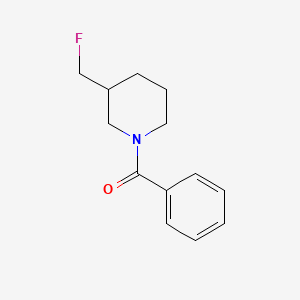
tert-butyl 4,4-difluoro-2-methylidenebutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4,4-difluoro-2-methylidenebutanoate, commonly known as t-butyl difluoroacetate (TBDF), is a fluorinated organic compound used as a reagent in organic synthesis. TBDF is a versatile reagent, as it can be used to synthesize a variety of compounds, including fluorinated derivatives, alcohols, and amines. TBDF is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
Tert-butyl 4,4-difluoro-2-methylidenebutanoate is a versatile reagent, as it can be used to synthesize a variety of compounds. tert-butyl 4,4-difluoro-2-methylidenebutanoate is a nucleophilic reagent, meaning that it reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. The reaction of tert-butyl 4,4-difluoro-2-methylidenebutanoate with carbonyl compounds is catalyzed by a strong acid, such as sulfuric acid, and proceeds through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
tert-butyl 4,4-difluoro-2-methylidenebutanoate is a relatively non-toxic reagent, and its use in organic synthesis has been found to be safe and effective. tert-butyl 4,4-difluoro-2-methylidenebutanoate has been shown to have no adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4,4-difluoro-2-methylidenebutanoate is a versatile reagent that is widely used in organic synthesis. tert-butyl 4,4-difluoro-2-methylidenebutanoate is relatively non-toxic, and its use in laboratory experiments is safe and effective. The major advantage of tert-butyl 4,4-difluoro-2-methylidenebutanoate is that it can be used to synthesize a variety of compounds, including fluorinated derivatives, alcohols, and amines. However, tert-butyl 4,4-difluoro-2-methylidenebutanoate is a strong acid, and its use in laboratory experiments must be carefully monitored to ensure safety.
Zukünftige Richtungen
Tert-butyl 4,4-difluoro-2-methylidenebutanoate has a wide range of applications in organic synthesis, and its use in laboratory experiments is safe and effective. Future research should focus on exploring the potential applications of tert-butyl 4,4-difluoro-2-methylidenebutanoate in the synthesis of fluorinated compounds and other specialty chemicals. Additionally, further research should be conducted to investigate the potential health and environmental risks associated with the use of tert-butyl 4,4-difluoro-2-methylidenebutanoate. Finally, research should focus on developing more efficient and cost-effective methods for synthesizing tert-butyl 4,4-difluoro-2-methylidenebutanoate.
Synthesemethoden
Tert-butyl 4,4-difluoro-2-methylidenebutanoate is synthesized by the reaction of tert-butyl alcohol and difluoroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at a temperature of 80-100°C. The reaction produces the desired product in high yields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4,4-difluoro-2-methylidenebutanoate has been used extensively in scientific research, particularly in the synthesis of fluorinated compounds. tert-butyl 4,4-difluoro-2-methylidenebutanoate is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. tert-butyl 4,4-difluoro-2-methylidenebutanoate is a popular reagent for the synthesis of fluorinated compounds due to its high reactivity and low toxicity. tert-butyl 4,4-difluoro-2-methylidenebutanoate has been used in the synthesis of a variety of compounds, including fluorinated derivatives, alcohols, and amines.
Eigenschaften
IUPAC Name |
tert-butyl 4,4-difluoro-2-methylidenebutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-6(5-7(10)11)8(12)13-9(2,3)4/h7H,1,5H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWPKBRZYPODQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)

![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)

![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)